Cas no 438230-65-0 (Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate)

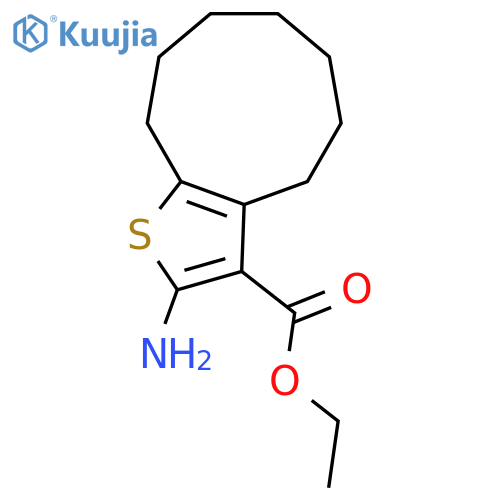

438230-65-0 structure

商品名:Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate

CAS番号:438230-65-0

MF:C14H21NO2S

メガワット:267.387042760849

MDL:MFCD03075348

CID:4714271

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Oprea1_318649

- STK449389

- BBL017537

- ST50831788

- R6481

- Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate

- Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate

-

- MDL: MFCD03075348

- インチ: 1S/C14H21NO2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11(10)18-13(12)15/h2-9,15H2,1H3

- InChIKey: RXTAXYUBDXFEKC-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)OCC)C2=C1CCCCCCC2)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 285

- トポロジー分子極性表面積: 80.6

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 029211-500mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 500mg |

$126.00 | 2023-09-06 | ||

| TRC | E260700-1000mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 1g |

$ 720.00 | 2022-06-05 | ||

| TRC | E260700-250mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 250mg |

$ 275.00 | 2022-06-05 | ||

| A2B Chem LLC | AJ01492-1g |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | >95% | 1g |

$509.00 | 2024-04-20 | |

| A2B Chem LLC | AJ01492-5g |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | >95% | 5g |

$995.00 | 2024-04-20 | |

| A2B Chem LLC | AJ01492-20mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 95% | 20mg |

$237.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388454-1g |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 98% | 1g |

¥2592.00 | 2024-05-13 | |

| A2B Chem LLC | AJ01492-10mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | 95% | 10mg |

$225.00 | 2024-04-20 | |

| A2B Chem LLC | AJ01492-10g |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| A2B Chem LLC | AJ01492-500mg |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |

438230-65-0 | >95% | 500mg |

$467.00 | 2024-04-20 |

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

438230-65-0 (Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量